molecular formula C14H13ClF3N3O3S B2674257 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1105200-39-2

2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2674257
CAS No.: 1105200-39-2
M. Wt: 395.78
InChI Key: YTYUAXWVWAZAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClF3N3O3S and its molecular weight is 395.78. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

The synthesis and characterization of sulfonamide hybrid Schiff bases have shown promising enzyme inhibition potential against AChE and BChE enzymes, alongside significant antioxidant activity. Compounds synthesized exhibited high inhibition percentages against these enzymes, demonstrating their potential in therapeutic applications related to enzyme regulation and oxidative stress management (Kausar et al., 2019).

Anticancer Activity

Novel pyridazinone derivatives bearing the benzenesulfonamide moiety were synthesized and showed remarkable anticancer activity against a range of cancer cell lines, including leukemia and non-small cell lung cancer. The study highlights the potential of these compounds as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

A series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties were tested for their inhibition of carbonic anhydrase isozymes, showing significant inhibition. These findings contribute to the development of novel approaches for managing hypoxic tumors by targeting tumor-associated carbonic anhydrase isozymes (Garaj et al., 2005).

Antimicrobial Activity

New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi. This research opens avenues for the development of new antimicrobial agents (Hassan, 2013).

Anti-HIV and Anticancer Activity

Synthesis of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides indicated moderate to high anti-HIV activity and moderate anticancer activity, emphasizing the therapeutic potential of these compounds in treating HIV and cancer (Brzozowski, 1998).

Properties

IUPAC Name

2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c15-11-5-4-10(14(16,17)18)9-12(11)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYUAXWVWAZAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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